molecular formula C24H20FN3O4 B11316806 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B11316806
M. Wt: 433.4 g/mol
InChI Key: OWLCDRICIRYZEA-UHFFFAOYSA-N
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Description

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a phenoxy group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxy group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

What sets 2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide apart from similar compounds is its unique combination of an oxadiazole ring, phenoxy group, and fluorophenylacetamide moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

2-[3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H20FN3O4/c1-2-30-20-12-6-16(7-13-20)24-27-23(28-32-24)17-4-3-5-21(14-17)31-15-22(29)26-19-10-8-18(25)9-11-19/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

OWLCDRICIRYZEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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